N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUQGVCABDIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step protocol involves:
- Carboxylic acid activation : 2-Hydroxy-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$ - Amide coupling : The acyl chloride reacts with 3,4-dimethoxyphenethylamine in anhydrous dichloromethane (DCM) under nitrogen.
Optimized Protocol
Advantages :
- High reproducibility due to well-characterized intermediates.
- Scalable to multi-gram quantities.
Limitations :
- SOCl₂ requires careful handling (corrosive, moisture-sensitive).
- Column chromatography increases purification time.
Carbodiimide-Based Coupling
EDCI/DMAP Protocol
Adapted from combretastatin analog synthesis, this one-pot method uses:
- EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as coupling agent.
- DMAP (4-dimethylaminopyridine) as acyl transfer catalyst.
Reaction equation :
$$
\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDCI, DMAP}} \text{RCONHR'} + \text{urea byproduct}
$$
Detailed Procedure
Key observations :
- DMAP enhances reaction rate by stabilizing the tetrahedral intermediate.
- Ethyl acetate in crystallization minimizes nitro group solvolysis.
Comparative Analysis of Methods
Table 1: Method Comparison
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Reaction time | 6–8 h | 24.5 h |
| Yield | 82–85% | 76% |
| Purification | Column chromatography | Recrystallization |
| Toxic reagents | SOCl₂ | EDCI (low toxicity) |
| Scalability | >100 g | <50 g |
| Purity (HPLC) | ≥98% | ≥95% |
Critical insights :
- The acyl chloride method is preferred for large-scale synthesis despite SOCl₂ hazards.
- Carbodiimide coupling avoids chlorinated solvents but requires longer reaction times.
Troubleshooting and Side Reactions
Common Issues
- Nitro group reduction : Occurs if residual SOCl₂ or acidic protons remain. Mitigated by strict anhydrous conditions.
- Oversilylation : Observed in patents using trimethylsilyl protecting groups. Addressed by controlled HF deprotection.
- Polymerization : The 3,4-dimethoxyphenethylamine may dimerize at elevated temperatures. Solved by maintaining 0–5°C during coupling.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, OH), 8.21 (d, J=2.8 Hz, 1H, ArH), 6.79–6.84 (m, 3H, ArH).
- HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Method 1 usage | Method 2 usage |
|---|---|---|---|
| 3,4-Dimethoxyphenethylamine | 450 | 1.2 eq | 1.05 eq |
| EDCI.HCl | 220 | – | 1.1 eq |
| SOCl₂ | 50 | 2.5 eq | – |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
2-Hydroxy-5-nitrobenzamide core
-
N-linked 3,4-dimethoxyphenethyl chain
-
Methoxy groups on the aromatic ring
| Functional Group | Potential Reactions | Reagents/Conditions | Expected Products |
|---|---|---|---|
| Amide bond | Hydrolysis | Acidic (HCl/H2O, Δ) or basic (NaOH/H2O, Δ) | Corresponding carboxylic acid + amine |
| Nitro group | Reduction | H2/Pd-C, SnCl2/HCl, or Fe/HCl | Amino derivative (2-hydroxy-5-aminobenzamide) |
| Hydroxyl group | Alkylation/Acylation | CH3I/K2CO3 or Ac2O/pyridine | Methyl ether or acetate ester |
| Methoxy groups | Demethylation | BBr3 (anhydrous conditions) | Catechol derivatives |
Amide Hydrolysis
The amide bond is susceptible to hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage into 2-hydroxy-5-nitrobenzoic acid and 2-(3,4-dimethoxyphenyl)ethylamine. Basic hydrolysis would generate the carboxylate salt and the same amine .
Nitro Group Reduction
Reduction of the nitro group to an amine is a well-documented transformation. Catalytic hydrogenation (H2/Pd-C) or classical methods like SnCl2 in HCl could yield 5-amino-2-hydroxybenzamide derivatives. This product may further participate in diazotization or coupling reactions .
Hydroxyl Group Derivatization
-
Methylation : Treatment with methyl iodide in the presence of a base (e.g., K2CO3) would convert the phenolic -OH to a methoxy group, enhancing lipophilicity.
-
Acetylation : Reaction with acetic anhydride in pyridine would form an acetyl-protected derivative, useful in synthetic intermediates .
Methoxy Group Demethylation
Strong Lewis acids like BBr3 can cleave methoxy groups to hydroxyls, producing a catechol intermediate. This reaction is highly sensitive to moisture and requires anhydrous conditions .
Stability and Side Reactions
-
Photodegradation : Nitroaromatics often exhibit sensitivity to UV light, which may lead to decomposition or rearrangement.
-
Nucleophilic Aromatic Substitution : The electron-deficient nitro-substituted ring could undergo substitution at the para position under harsh conditions, though steric and electronic factors may limit reactivity .
Scientific Research Applications
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide exhibits a range of biological activities:
-
Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
These findings highlight its potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Apoptosis induction MCF-7 (Breast Cancer) 12.5 Cell cycle arrest A549 (Lung Cancer) 10 Enzyme inhibition -
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains.
The results indicate moderate antibacterial activity, warranting further investigation into its mechanisms of action against bacterial pathogens.
Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 32 µg/mL Escherichia coli 10 64 µg/mL
Study on Antitumor Activity
In a study focused on the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential for therapeutic use in lung cancer treatment.
Study on Breast Cancer Cells
Research involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells. This study underscores the importance of understanding the molecular targets of the compound for developing effective cancer therapies.
Pharmacokinetics and Toxicology
While preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo. Further research is needed to establish the therapeutic window and potential side effects associated with this compound.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the 2-hydroxy-5-nitro substituents, featuring an unsubstituted benzamide ring.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Key Differences : The absence of nitro and hydroxyl groups reduces polarity and may limit hydrogen-bonding interactions compared to the target compound.
2-Hydroxy-5-nitro-N-phenylbenzamide
- Structure : Shares the 2-hydroxy-5-nitrobenzamide core but substitutes the phenethyl group with a phenyl ring.
- Relevance: The nitro group at position 5 (vs.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide
- Structure : Nitro group at position 2 instead of 4.
- Impact : Positional isomerism may affect electronic distribution and metabolic stability, as nitro groups in ortho positions can hinder rotation or increase steric strain .
Physicochemical Properties
- Polarity : The 2-hydroxy-5-nitro substitution increases polarity compared to Rip-B, enhancing water solubility and hydrogen-bonding capacity .
- Thermal Stability : Methoxy groups in Rip-B contribute to a melting point of 90°C, while nitro groups in the target compound may raise the melting point due to stronger intermolecular forces .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide, also known as N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.33 g/mol
- CAS Number : 521313-28-0
- Synonyms : N-(3,4-DIMETHOXYPHENETHYL)-2-HYDROXY-5-NITROBENZENECARBOXAMIDE
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines under controlled conditions. Various methods have been documented, including the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in organic solvents like tetrahydrofuran or dichloromethane .
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of benzamides have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound appears to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. By inhibiting DHFR, the compound may reduce cell proliferation in cancerous tissues .
- Case Studies : A study involving a related benzamide derivative demonstrated notable antitumor effects in patients with specific types of cancers, suggesting a potential clinical application for this compound .
Anti-inflammatory Properties
This compound has been identified as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the inflammatory response; thus, inhibiting these enzymes can reduce inflammation associated with conditions such as asthma and arthritis .
Research Findings and Data Tables
Q & A
Q. How do crystallographic studies inform conformational stability under experimental conditions?
- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., between -OH and nitro groups) and packing motifs. Stability under humidity is inferred from hydrate/anhydrous form comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
